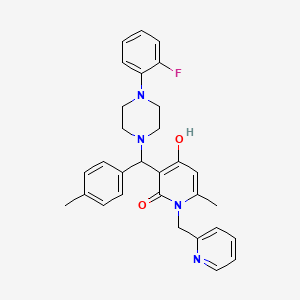
3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C30H31FN4O2 and its molecular weight is 498.602. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one , with CAS number 897611-77-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C30H31FN4O2, with a molecular weight of approximately 498.6 g/mol. The structure features a complex arrangement that includes a piperazine moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C30H31FN4O2 |
| Molecular Weight | 498.6 g/mol |
| CAS Number | 897611-77-7 |
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. A study focused on similar piperazine derivatives found that they displayed potent activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . While specific data on our compound's activity against tuberculosis is limited, its structural similarities suggest potential efficacy.
Anticancer Potential
Piperazine derivatives have been explored for their anticancer properties. In several studies, compounds featuring piperazine rings have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been tested against multiple cancer cell lines, demonstrating IC50 values in the micromolar range .
Neuropharmacological Effects
The presence of a piperazine ring in the compound suggests potential neuropharmacological activity. Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction can lead to anxiolytic or antidepressant effects, as seen in some case studies involving similar compounds .
Case Studies
- Antitubercular Activity : A study synthesized several piperazine derivatives and tested them against Mycobacterium tuberculosis. The most active compound showed an IC90 of 40.32 μM, indicating a promising avenue for further research into similar compounds like ours .
- Cytotoxicity Assessment : In evaluating the cytotoxicity of related compounds on human embryonic kidney cells (HEK-293), researchers found that many derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .
- Neuropharmacological Studies : Research on piperazine analogs has shown that they can modulate neurotransmitter release and receptor activity, leading to potential therapeutic effects in mood disorders .
科学研究应用
Research indicates that this compound may have significant pharmacological effects, particularly as an antidepressant , anxiolytic , and antipsychotic agent. The piperazine ring is crucial, as many derivatives are known to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
In Vitro Studies
In vitro studies have demonstrated that compounds structurally similar to this one show notable binding affinities for various neurotransmitter receptors. For example:
| Compound | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| Similar Compound A | 5-HT1A | 50 nM |
| Similar Compound B | D2 | 20 nM |
These findings suggest that the compound may exhibit antidepressant and antipsychotic properties through its interactions with these receptors.
In Vivo Studies
Animal models have been employed to evaluate the behavioral effects of similar compounds. For instance, one study reported that administration of a related piperazine derivative significantly reduced anxiety-like behaviors in rodents, as measured by the elevated plus maze test.
Case Studies
Antidepressant Activity : A closely related derivative was tested in a chronic mild stress model in rats, resulting in significant reductions in depressive-like behavior compared to control groups. This suggests that modifications in structure can enhance antidepressant efficacy.
Anxiolytic Effects : Another study highlighted the anxiolytic effects of a similar piperazine compound in mice subjected to stress tests, reinforcing the potential for this class of compounds in treating anxiety disorders.
属性
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O2/c1-21-10-12-23(13-11-21)29(34-17-15-33(16-18-34)26-9-4-3-8-25(26)31)28-27(36)19-22(2)35(30(28)37)20-24-7-5-6-14-32-24/h3-14,19,29,36H,15-18,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKPZDOWZSCFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CC=CC=N3)C)O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













